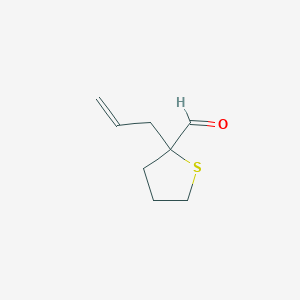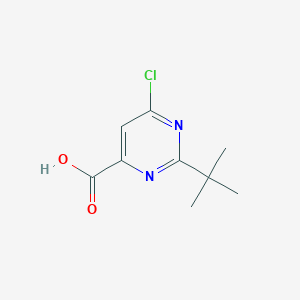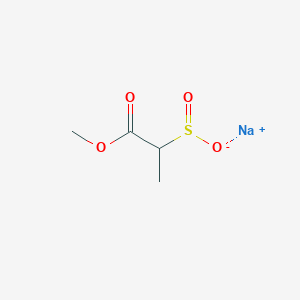![molecular formula C9H10N2O2S B13201765 2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
2-[(4-Carbamothioylphenyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Carbamothioylphenyl)amino]acetic acid is a compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 . This compound is primarily used in proteomics research . It is known for its unique structure, which includes a carbamothioyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Carbamothioylphenyl)amino]acetic acid typically involves the reaction of 4-isothiocyanatobenzoic acid with glycine . The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group of glycine on the isothiocyanate group, followed by cyclization and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Carbamothioylphenyl)amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Carbamothioylphenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Carbamothioylphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the carbamothioyl group, which can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Carbamoylphenyl)amino]acetic acid: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
2-Aminothiazole-4-acetic acid: Contains a thiazole ring instead of a phenyl ring.
Uniqueness
2-[(4-Carbamothioylphenyl)amino]acetic acid is unique due to its carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H10N2O2S |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-(4-carbamothioylanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O2S/c10-9(14)6-1-3-7(4-2-6)11-5-8(12)13/h1-4,11H,5H2,(H2,10,14)(H,12,13) |
Clave InChI |
BSTHYEPUTKVRBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=S)N)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


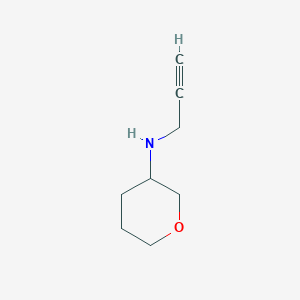
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
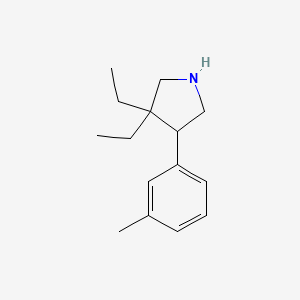

![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
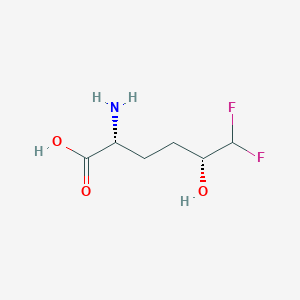

methanol](/img/structure/B13201717.png)


